molecular formula C14H15N3O3S3 B4720964 ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate

ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate

Cat. No. B4720964
M. Wt: 369.5 g/mol
InChI Key: HOKYKAHREVSREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate, also known as ETMB, is a compound that has gained significant attention in the scientific community due to its potential applications in biological research. ETMB is a thiol-reactive compound that can be used to label proteins and peptides, as well as to study protein-protein interactions.

Mechanism of Action

Ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate is a thiol-reactive compound that reacts with cysteine residues in proteins. The reaction between ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can be used to label proteins and peptides, as well as to study protein-protein interactions.
Biochemical and Physiological Effects
ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate has been shown to have minimal effects on the biochemical and physiological functions of proteins. It does not affect the enzymatic activity of proteins or their ability to bind to ligands. Additionally, ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate has low toxicity and is well-tolerated by cells and organisms.

Advantages and Limitations for Lab Experiments

The use of ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate in lab experiments has several advantages. It is a simple and effective way to label proteins and peptides, which allows for the study of protein-protein interactions. ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate is also easy to synthesize and has high yield. However, there are some limitations to the use of ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate. It can react with other thiol-containing molecules in cells, which can lead to non-specific labeling. Additionally, the covalent bond formed between ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate and cysteine residues is irreversible, which limits its use in some experiments.

Future Directions

There are several future directions for the use of ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate in scientific research. One potential application is in the study of protein-protein interactions in living cells. ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate can be used to label proteins in vivo, which allows for the study of protein-protein interactions in their native environment. Additionally, ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate can be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Finally, the development of new thiol-reactive compounds with improved specificity and selectivity could lead to new applications for ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate in scientific research.
Conclusion
ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate is a thiol-reactive compound that has several applications in scientific research. It can be used to label proteins and peptides, as well as to study protein-protein interactions. ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate has minimal effects on the biochemical and physiological functions of proteins and is well-tolerated by cells and organisms. While there are some limitations to the use of ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate, there are several future directions for its use in scientific research.

Scientific Research Applications

Ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate has several applications in scientific research. It can be used to label proteins and peptides, which allows for the study of protein-protein interactions. ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate can also be used to study the mechanism of action of drugs and to identify potential drug targets. Additionally, ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate can be used to study the structure and function of proteins.

properties

IUPAC Name

ethyl 4-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c1-3-20-12(19)9-4-6-10(7-5-9)15-11(18)8-22-14-16-13(21-2)17-23-14/h4-7H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYKAHREVSREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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